
(2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride, otherwise known as 2-MEO-2-OCA-HCl, is a synthetic compound with a wide range of potential applications in scientific research. It is a chiral, water-soluble compound with a molecular weight of 239.7 g/mol and a melting point of 183-185 °C. It is a highly versatile compound that has been used in a variety of research studies, ranging from biochemical and physiological studies to drug development and drug delivery.
Wissenschaftliche Forschungsanwendungen
2-MEO-2-OCA-HCl has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular physiology. It has also been used in drug development and drug delivery studies to investigate the pharmacokinetics and pharmacodynamics of various compounds. In addition, it has been used in studies of the structure and function of proteins and enzymes, as well as in studies of the structure and function of DNA.
Wirkmechanismus
2-MEO-2-OCA-HCl is a chiral compound with a wide range of potential applications in scientific research. It has been shown to interact with a variety of proteins and enzymes, including enzymes involved in the synthesis and metabolism of lipids, proteins, and carbohydrates. It has also been shown to interact with DNA and RNA, as well as with various receptors and other molecules involved in signal transduction pathways. Additionally, it has been shown to interact with various hormones, including those involved in the regulation of metabolism and energy balance.
Biochemical and Physiological Effects
2-MEO-2-OCA-HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective and neuroregenerative effects, as well as to have an effect on the production of various neurotransmitters. Additionally, it has been shown to have an effect on the regulation of blood glucose levels, as well as to have an effect on the regulation of appetite.
Vorteile Und Einschränkungen Für Laborexperimente
2-MEO-2-OCA-HCl has several advantages and limitations for lab experiments. One advantage is that it is a highly soluble compound, making it easy to use in a variety of experiments. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is also a relatively expensive compound, making it less suitable for use in large-scale experiments. Additionally, it is a chiral compound, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 2-MEO-2-OCA-HCl are numerous. One potential future direction is to investigate its effects on various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, it could be used to investigate the effects of various compounds on cellular physiology and metabolism. It could also be used to investigate the pharmacokinetics and pharmacodynamics of various compounds. Finally, it could be used to investigate the structure and function of proteins, enzymes, and DNA.
Synthesemethoden
2-MEO-2-OCA-HCl can be synthesized via a two-step process. The first step involves the reaction of 2-methoxy-2-oxoethyl pyrrolidine-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt. The second step involves the reaction of the hydrochloride salt with a base, such as sodium hydroxide, to form the free base form of the compound. The overall reaction is as follows: 2-MEO-2-OCA + HCl → 2-MEO-2-OCA-HCl + NaOH → 2-MEO-2-OCA.
Eigenschaften
IUPAC Name |
(2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-13-7(10)3-5-2-6(8(11)12)9-4-5;/h5-6,9H,2-4H2,1H3,(H,11,12);1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPCLPHOKFBCGY-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H](NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)

![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)
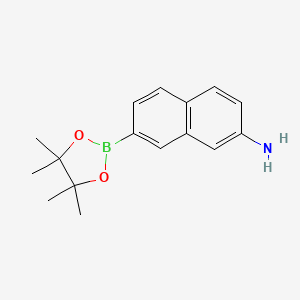
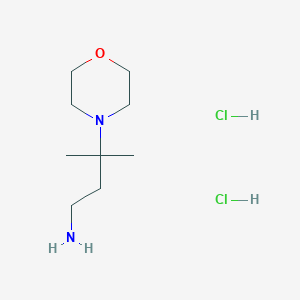
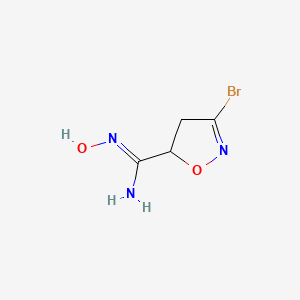
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
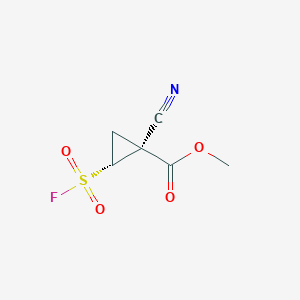
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

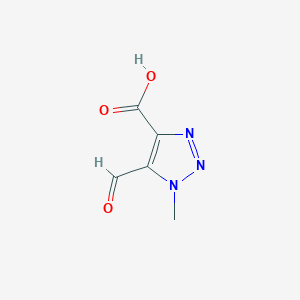
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)